molecular formula C9H7FN2S2 B2805483 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide CAS No. 338978-80-6

4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

Cat. No. B2805483
CAS RN: 338978-80-6
M. Wt: 226.29
InChI Key: CAUJHTCBCBEAQH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylimidazoles . It’s a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring through a CC or CN bond . It’s also related to bithiophene-based azo dyes with possible nonlinear optical (NLO) properties and 4-Thiazolidinone derivatives as potent HCV NS5B polymerase inhibitors .


Synthesis Analysis

The synthesis of this compound involves the unexpected ring closure of 2- (1- (4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide (3) on exposure to sulfuric acid at room temperature for an extended duration (12h) which gave 4- ((5- (1- (4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid (4) in 75% yield .


Molecular Structure Analysis

The molecular structure of this compound comprises two independent types of molecules of 4 and two disordered ether solvent molecules . The use of sulfuric acid led to sulfonation at the para-position of the benzene ring in phenyl isothiocyanate .


Chemical Reactions Analysis

The chemical reactions involving this compound are quite complex. For instance, the new compounds were prepared by condensation of 1,3,4-thiadiazole-2 (3H)-thione derivatives and 4-chlorobenzofuro [3,2-d]pyrimidine . The compounds have shown antiproliferative activities for human prostate tumor cell line PC3 .

Scientific Research Applications

Antimicrobial Activity

One notable study discusses the unexpected synthesis, structure elucidation, and antimicrobial activity of a compound closely related to 4-Fluorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide. The study highlights the compound's effectiveness against both Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin, suggesting potential applications in developing new antimicrobial agents (Kariuki et al., 2022).

Structural Characterization

Another study focuses on the synthesis and structural characterization of isostructural compounds containing the 4-fluorophenyl group. This research provides valuable insights into the molecular configurations and potential interactions of these compounds, which could be crucial for their application in material science and pharmaceutical development (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antiviral Probes

Further, a different study synthesizes new fluorinated 1,2,4-triazino[3,4-b][1,3,4]thiadiazolones as antiviral probes. This research highlights the potential pharmaceutical applications of fluorinated compounds in developing treatments for viral infections, showcasing the versatility of thiadiazole derivatives in medicinal chemistry (Makki, Rahman, & Ali, 2015).

Antioxidant and Anticancer Activity

Moreover, a study on the antioxidant and anticancer properties of triazolo-thiadiazoles indicates their potential as therapeutic agents against oxidative stress-related diseases and cancer. The detailed examination of these compounds' biological activities underscores the importance of thiadiazole derivatives in developing new treatment modalities (Sunil et al., 2010).

properties

IUPAC Name

5-(4-fluorophenyl)sulfanyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S2/c1-6-9(14-12-11-6)13-8-4-2-7(10)3-5-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUJHTCBCBEAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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